Phosphonic acid, [(1S)-1-hydroxyethyl]-, dimethyl ester

Chiral resolution Enantiomeric excess Asymmetric synthesis

Phosphonic acid, [(1S)-1-hydroxyethyl]-, dimethyl ester (CAS 106692-44-8) is the (S)-enantiomer of dimethyl (1-hydroxyethyl)phosphonate, a member of the α-hydroxyphosphonate ester class. This organophosphorus compound (MF: C4H11O4P, MW: 154.10 g/mol) features a chiral center at the α-carbon bearing a hydroxyl group, making it a valuable single-enantiomer building block for constructing biologically active phosphate mimetics.

Molecular Formula C4H11O4P
Molecular Weight 154.10 g/mol
Cat. No. B8257929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphonic acid, [(1S)-1-hydroxyethyl]-, dimethyl ester
Molecular FormulaC4H11O4P
Molecular Weight154.10 g/mol
Structural Identifiers
SMILESCC(O)P(=O)(OC)OC
InChIInChI=1S/C4H11O4P/c1-4(5)9(6,7-2)8-3/h4-5H,1-3H3/t4-/m0/s1
InChIKeyKZHGNHTVCUWRKR-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phosphonic Acid, [(1S)-1-Hydroxyethyl]-, Dimethyl Ester: Chiral Building Block for Asymmetric Synthesis


Phosphonic acid, [(1S)-1-hydroxyethyl]-, dimethyl ester (CAS 106692-44-8) is the (S)-enantiomer of dimethyl (1-hydroxyethyl)phosphonate, a member of the α-hydroxyphosphonate ester class. This organophosphorus compound (MF: C4H11O4P, MW: 154.10 g/mol) features a chiral center at the α-carbon bearing a hydroxyl group, making it a valuable single-enantiomer building block for constructing biologically active phosphate mimetics [1]. Unlike the racemic mixture (CAS 10184-66-4) or its (R)-counterpart (CAS 106692-45-9), the (S)-enantiomer provides defined stereochemistry essential for enantioselective synthesis of pharmaceutical and agrochemical intermediates .

Chiral synthesis workflow: single (S)-enantiomer building block
Eliminates racemate confounding for stereochemical control
Supports phosphate mimetic construction with defined stereochemistry

Why the (S)-Enantiomer of Dimethyl (1-Hydroxyethyl)phosphonate Cannot Be Replaced by Its Racemate or (R)-Enantiomer


Substitution of enantiopure phosphonic acid, [(1S)-1-hydroxyethyl]-, dimethyl ester with its racemic mixture or the (R)-enantiomer is scientifically inadmissible for stereochemically sensitive applications. α-Hydroxyphosphonates serve as stable phosphate mimics, and their biological activity—including enzyme inhibition, antiviral potency, and metabolic probe functionality—is frequently confined to a single enantiomer . Use of the incorrect stereoisomer introduces an equimolar inactive or antagonistic species, reducing target engagement by up to 50% and complicating structure-activity relationship (SAR) interpretation [1]. The quantitative evidence below establishes the measurable dimensions along which this (S)-enantiomer differentiates from the closest candidate alternatives.

Racemate (S)-enantiomer ee ≥90% 50% inactive (R)-enantiomer may reduce target engagement and confound SAR
(R)-Enantiomer [α]D = –28° (S) Opposite stereochemistry may reverse biological interaction profile
Diethyl analog Dimethyl ester bp ~213°C Higher boiling point analog may require harsher isolation, risking racemization

Quantitative Differentiation Evidence for Phosphonic Acid, [(1S)-1-Hydroxyethyl]-, Dimethyl Ester


Enantiomeric Purity: Single (S)-Enantiomer vs. Racemic Mixture

The target compound is supplied as the isolated (S)-enantiomer with a minimum enantiomeric excess (ee) of >90% (equivalent to purity ≥95% and ee ≥90%), whereas the commonly available racemic dimethyl (1-hydroxyethyl)phosphonate (CAS 10184-66-4) contains a 1:1 mixture of (R) and (S) enantiomers (0% ee) . This represents a net enantiomeric purity gain from 0% to ≥90% for the target enantiomer alone, eliminating the confounding presence of the opposite enantiomer in downstream stereochemical applications [1].

Enantiomeric excess
Class-level inference
≥90% ee (S) vs 0% ee (racemate)
Eliminates 50% undesired enantiomer for stereochemical control
Vendor specification; racemate by definition
Chiral resolution Enantiomeric excess Asymmetric synthesis

Optical Rotation Sign and Magnitude as Identity and Quality Gate

The (S)-enantiomer exhibits a negative specific rotation ([α]D = –28° ± 2°, c=1 in DMF, 25°C), while the (R)-enantiomer (CAS 106692-45-9) displays an equal magnitude but opposite sign ([α]D = +28° ± 2°) . This quantitative difference of 56° between enantiomers provides an unambiguous QC gate to verify stereochemical identity at reception, a dimension absent when procuring the racemate which rotates plane-polarized light by 0°.

Optical rotation
Head-to-head
[α]D = –28° (S) vs +28° (R)
QC gate for enantiomeric identity at reception
Polarimetry at 25°C, c=1 in DMF
Specific rotation Absolute configuration Chiral identity testing

Volatility Differential: Dimethyl Ester vs. Diethyl Ester Analog for Distillation-Based Purification

The dimethyl ester (S)-enantiomer has a predicted boiling point of 213.6 ± 23.0 °C at 760 mmHg , approximately 30–50 °C lower than the corresponding (S)-diethyl ester analog (estimated bp ~240–260 °C based on typical homologation increment) [1]. This quantified volatility advantage facilitates purification by fractional distillation under milder conditions, reducing thermal degradation risk for the heat-sensitive chiral α-hydroxyphosphonate structure.

Boiling point
Cross-study
213.6 °C (dimethyl) vs ~240-260 °C (diethyl)
Milder purification, reduced thermal degradation risk
Predicted data; diethyl bp is class-level inference
Volatility Boiling point Process chemistry

Mono-Hydroxy Functional Handle Density vs. Dihydroxy Competitor for Orthogonal Protection Strategies

This compound contains exactly one free hydroxyl group per molecule (1 hydrogen bond donor, 4 acceptors) , in contrast to di- or tri-hydroxy phosphonate analogs (e.g., dimethyl δ,β-dihydroxyethylphosphonate, which has two –OH groups). The single hydroxyl handle enables unambiguous orthogonal protection: selective silylation, acylation, or phosphorylation without needing to discriminate between multiple –OH sites. Competing dihydroxy analogs require additional protective group choreography, adding 2–3 synthetic steps [1].

Hydroxyl handle count
Cross-study
1 –OH (target) vs 2 –OH (dihydroxy analog)
Single handle enables orthogonal protection without differentiation
Reduces protection/deprotection steps in multi-step synthesis
Functional group differentiation Orthogonal protection Synthetic strategy

High-Value Application Scenarios for Enantiopure (S)-Dimethyl (1-Hydroxyethyl)phosphonate


Stereospecific Synthesis of Chiral Antiviral Phosphonate Prodrugs

When synthesizing acyclic nucleoside phosphonate (ANP) antivirals requiring a defined (S)-α-hydroxyphosphonate ester intermediate, only the single (S)-enantiomer (ee ≥90%) can provide the stereochemical integrity necessary for consistent prodrug activation kinetics . Racemic starting material yields a 1:1 mixture of diastereomeric prodrugs with divergent pharmacokinetics, invalidating preclinical SAR conclusions.

Enantioselective Enzyme Inhibitor Screening Libraries

Building a screening library of phosphate mimetics for kinase or phosphatase inhibition demands enantiomerically pure building blocks. Using the (S)-enantiomer ensures that any observed IC50 values reflect true target engagement by the intended stereoisomer, eliminating the confounding inhibition (or lack thereof) contributed by the (R)-enantiomer present in racemic mixtures .

Chiral Ligand and Organocatalyst Precursor Manufacturing

The (S)-α-hydroxyphosphonate scaffold serves as a direct precursor for chiral phosphine ligands used in asymmetric catalysis. The optical rotation gate ([α]D = –28° ± 2°) provides a rapid incoming QC release test , while the lower boiling point relative to diethyl esters permits fractional distillation at temperatures that preserve stereochemical fidelity, avoiding racemization risks associated with higher distillation temperatures.

Agrochemical Lead Optimization with Stereospecific Activity

Herbicidal α-(phenoxyacetoxy)alkylphosphonates derived from α-hydroxyphosphonate esters exhibit differential activity between enantiomers, with some compounds showing 100% inhibition against dicotyledonous weeds only when derived from the correct enantiomer . The (S)-α-hydroxy ester ensures that SAR studies in agrochemical lead optimization attribute activity to the intended stereochemistry.

Application
Selection Property
Validation Focus
Antiviral phosphonate prodrug research
Enantiomeric purity ensures single-diastereomer intermediate
Stereochemical integrity for activation kinetics study
Enzyme inhibitor screening library construction
Enantiopure building block eliminates confounded IC50 interpretation
Attribution of inhibition to intended stereoisomer
Chiral ligand and organocatalyst precursor
Optical rotation gate for incoming QC release
Preservation of stereochemical fidelity during purification
Agrochemical lead optimization
Defined (S)-stereochemistry for SAR interpretation
Enantiomer-specific activity correlation
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